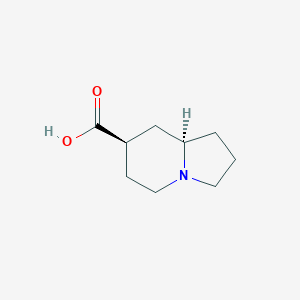

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

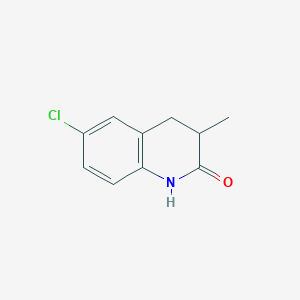

“(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” is a chemical compound with the CAS Number: 2287248-02-4 . It is a powder at room temperature .

Synthesis Analysis

A large set of chiral heterocyclic compounds with the octahydro-2H-chromene scaffold was first obtained by a reaction of (−)-isopulegol and (+)-neoisopulegol with furan-2-carbaldehyde, thiophene-2-carbaldehyde and their derivatives and isomers in the presence of montmorillonite K10 clay .Molecular Structure Analysis

The molecular structure of “(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” contains total 27 atom(s); 15 Hydrogen atom(s), 9 Carbon atom(s), 1 Nitrogen atom(s), and 2 Oxygen atom(s) .Physical And Chemical Properties Analysis

“(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” is a powder at room temperature . Its molecular weight is 169.22 .Scientific Research Applications

Enantioselective Synthesis Applications

One significant application of this compound is in enantioselective synthesis. A study by Zhang et al. (2017) demonstrated the synthesis of octahydroindolizine (indolizidine) alcohols, including derivatives of (7R,8aS)-octahydroindolizine, which are useful in pharmaceutical industries. This synthesis utilized an enzymatic resolution as a key step and is significant for producing chiral compounds in drug development (Zhang et al., 2017).

Synthesis of Natural Product Analogs

The compound has also been used in the synthesis of natural product analogs. For instance, research by Pandey et al. (2007) involved synthesizing analogs of castanospermine, a natural product, using a related octahydroindolizine compound. This process involved a key step of PET-provoked amine radical cyclization, highlighting the utility of octahydroindolizines in complex organic syntheses (Pandey et al., 2007).

Pharmaceutical Applications

Further, Jefford et al. (1995) used derivatives of octahydroindolizine in the synthesis of indolizidines 209B and 209D, and Piclavine A, from diethyl-L-glutamate. This study showcases the role of octahydroindolizines in synthesizing complex molecules that have potential pharmaceutical applications (Jefford et al., 1995).

Amino Acid Derivatives and Peptide Synthesis

Sayago et al. (2007) reported the preparation of proline analogues, such as octahydroindole-2-carboxylic acid, highlighting the significance of octahydroindolizines in synthesizing amino acid derivatives for use in peptide synthesis (Sayago et al., 2007).

Enantioselective Synthesis of Amino Acid

Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acid, which is structurally related to octahydroindolizines. This synthesis is crucial for understanding the conformation-activity relationships of various biologically active peptides (Dietrich & Lubell, 2003).

Safety And Hazards

The safety information for “(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQAFSIKGCGMLS-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@H](CCN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)

methanone](/img/structure/B2375692.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)

![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)